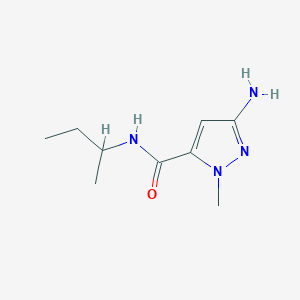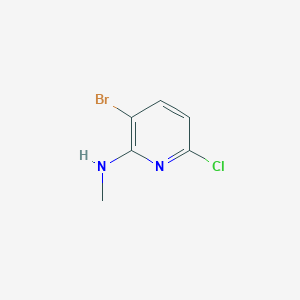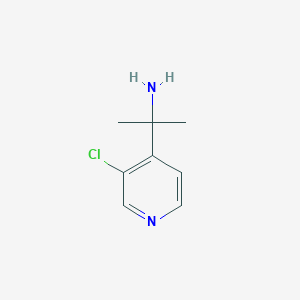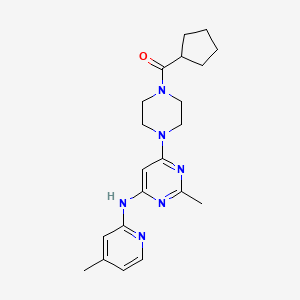![molecular formula C18H24N2O B2951569 N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide CAS No. 2380064-31-1](/img/structure/B2951569.png)
N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The azaspiro[3.3]heptane scaffold is particularly valuable in drug discovery programs due to its structural complexity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and an isocyanate, followed by reduction of the resulting β-lactam ring . This process can be optimized by varying the solvents, substrate concentration, and bases used in the reaction .
Industrial Production Methods: Industrial production of azaspiro compounds often involves the use of photochemical reactions to exploit the biradical nature of triplet excited states. This allows for efficient intermolecular coupling reactions under visible light irradiation . The scalability of these methods is crucial for producing large quantities of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, play a significant role in determining the yield and selectivity of the products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in drug design .
Scientific Research Applications
N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study the interactions between small molecules and biological targets. In medicine, it has potential as a lead compound for developing new drugs, particularly in the fields of anesthetics and analgesics . Additionally, its unique structure makes it valuable for industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows for a unique spatial arrangement of functional groups, which can enhance binding affinity and selectivity. This compound may modulate the activity of its targets by either activating or inhibiting their function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide include other azaspiro[3.3]heptane derivatives, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane . These compounds share the spirocyclic scaffold but differ in their substituents, which can significantly impact their biological activity and applications.
Uniqueness: What sets this compound apart is its specific combination of cyclopentyl and phenyl groups, which may confer unique pharmacological properties. This distinct structure can result in different binding interactions and biological effects compared to other azaspiro[3.3]heptane derivatives .
Properties
IUPAC Name |
N-cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-17(19-16-8-4-5-9-16)20-12-18(13-20)10-15(11-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQBLVCAMSNJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2951493.png)
![N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2951494.png)
![8-butyl-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2951496.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2951498.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2951502.png)
![3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/new.no-structure.jpg)
![1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2951504.png)
![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2951505.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B2951509.png)
